Technical Whitepaper: 2-Bromo-4-tert-butylphenyl methyl carbonate (CAS 1233530-91-0) in Advanced CFTR Potentiator Development
Technical Whitepaper: 2-Bromo-4-tert-butylphenyl methyl carbonate (CAS 1233530-91-0) in Advanced CFTR Potentiator Development
Executive Summary
In the landscape of modern respiratory therapeutics, the structural optimization of active pharmaceutical ingredients (APIs) is paramount for improving pharmacokinetic profiles. 2-Bromo-4-tert-butylphenyl methyl carbonate (CAS: 1233530-91-0) serves a dual and critical role in this domain[1]. Primarily, it is a foundational synthetic intermediate used in the development of next-generation, silicon-containing analogues of the cystic fibrosis drug Ivacaftor (VX-770)[2]. Secondarily, due to its structural persistence, it is rigorously tracked by regulatory bodies and quality control laboratories as Ivacaftor Impurity 14 during standard API manufacturing[3].
This whitepaper provides an in-depth analysis of its physicochemical properties, its mechanistic role in drug synthesis, and a self-validating experimental protocol for its generation.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 2-bromo-4-tert-butylphenyl methyl carbonate is highly deliberate. The tert-butyl group provides the necessary lipophilicity for the final drug to insert into the cell membrane and bind the CFTR protein. The bromo group at the ortho position acts as a versatile synthetic handle for downstream transition-metal cross-coupling. Finally, the methyl carbonate moiety serves as a strategic protecting group that is robust enough to survive cross-coupling and nitration, yet labile enough to be cleaved under mild basic conditions.
Table 1: Physicochemical & Identification Data
| Parameter | Value |
| Chemical Name | 2-Bromo-4-tert-butylphenyl methyl carbonate |
| CAS Registry Number | 1233530-91-0[1] |
| Molecular Formula | C12H15BrO3[4] |
| Molecular Weight | 287.15 g/mol [3] |
| Industry Synonyms | Ivacaftor Impurity 14[3], Methyl (2-bromo-4-tert-butylphenyl) carbonate[4] |
| Primary Application | Intermediate for Silicon-Ivacaftor analogues[2]; API Impurity Standard[5] |
Mechanistic Workflow in Silicon-Ivacaftor Synthesis
The development of silicon-containing Ivacaftor analogues aims to replace specific carbon atoms (such as the quaternary carbon of a tert-butyl group) with silicon to modulate the drug's metabolic stability and tissue distribution[2].
The synthesis begins with 2-bromo-4-tert-butylphenol. Direct silylation of the unprotected phenol is inefficient due to competing O-silylation and catalyst poisoning. Therefore, the phenol is first protected as a methyl carbonate (generating CAS 1233530-91-0). This intermediate then undergoes a palladium- or nickel-catalyzed cross-coupling to replace the bromo group with a trimethylsilyl (TMS) moiety. Subsequent electrophilic nitration at the 5-position, followed by carbonate deprotection and nitro reduction, yields the functionalized aniline required for the final amide coupling with a quinolone derivative[2].
Fig 1: Synthetic workflow from 2-bromo-4-tert-butylphenol to Silicon-Ivacaftor via CAS 1233530-91-0.
Experimental Protocol: A Self-Validating System
The following methodology details the synthesis of 2-bromo-4-tert-butylphenyl methyl carbonate. As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions, but a sequence of chemically causal events designed to drive equilibrium and prevent side reactions[2].
Table 2: Quantitative Stoichiometric Profile
| Reagent | Molecular Weight | Equivalents | Amount | Role |
| 2-Bromo-4-tert-butylphenol | 229.11 g/mol | 1.0 eq | 60.0 g (263.1 mmol) | Limiting Substrate |
| Methyl chloroformate | 94.50 g/mol | 1.2 eq | 29.7 g (315.0 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 g/mol | 2.0 eq | 53.1 g (525.0 mmol) | Acid Scavenger |
| 4-Dimethylaminopyridine | 122.17 g/mol | 0.1 eq | 321 mg (26.31 mmol) | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 g/mol | N/A | 900 mL | Aprotic Solvent |
Step-by-Step Methodology & Causality
Step 1: System Initialization
-
Action: To a 500-mL round-bottom flask, add 2-bromo-4-tert-butylphenol, TEA, and DMAP in 900 mL of DCM.
-
Causality: DCM provides a highly solvating, aprotic environment that prevents premature hydrolysis of the chloroformate. TEA serves as a Brønsted base to neutralize the HCl generated during the reaction. DMAP acts as a nucleophilic catalyst, reacting with methyl chloroformate to form a highly reactive N-methoxycarbonylpyridinium intermediate, which overcomes the steric hindrance of the ortho-bromo substituted phenol[2].
Step 2: Thermal Control & Electrophile Addition
-
Action: Cool the solution to 0°C. Add methyl chloroformate dropwise with continuous stirring.
-
Causality: The reaction between the phenol and the chloroformate is highly exothermic. Cooling to 0°C prevents thermal degradation of the chloroformate and suppresses the formation of symmetric carbonate byproducts. Dropwise addition ensures the electrophile is consumed as it is added, preventing localized concentration spikes[2].
Step 3: Kinetic Completion
-
Action: Allow the reaction to warm to room temperature (rt) and stir for 5 hours.
-
Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to absolute completion, ensuring the sterically hindered hydroxyl group is fully protected[2].
Step 4: Self-Validation & Isolation
-
Action: Quench the reaction with water. Separate the organic layer, wash sequentially with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Mechanism: This protocol is inherently self-validating via phase separation. The unreacted TEA, TEA·HCl salts, and DMAP catalyst are highly water-soluble and partition entirely into the aqueous phase. The target product (CAS 1233530-91-0) is highly lipophilic and remains in the DCM layer. A successful phase separation and the absence of basic amines in the organic layer (verifiable by pH paper on the aqueous wash) confirm the successful isolation of the pure intermediate.
Analytical Profiling & Regulatory Considerations
In standard Ivacaftor manufacturing, the incomplete deprotection or cross-contamination of carbonate intermediates can lead to trace carryover into the final API. Consequently, CAS 1233530-91-0 is designated as Ivacaftor Impurity 14 [3][6].
Regulatory agencies (such as the FDA and EMA) require rigorous analytical profiling of all such impurities. Analytical laboratories utilize custom-synthesized reference standards of Impurity 14 to validate High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, ensuring the final CFTR potentiator meets strict purity thresholds before clinical administration[5].
Fig 2: Mechanism of action for Ivacaftor analogues in potentiating CFTR channel fluid secretion.
References
-
Title: 2-溴-4-叔丁基苯基甲基碳酸酯_CAS:1233530-91-0 - 郑州春秋化工 Source: cmxx.com URL: 1
-
Title: WO2017177124A1 - Silicone atoms containing ivacaftor analogues Source: Google Patents URL: 2
-
Title: Ivacaftor Impurity 14 | CAS No- 1233530-91-0 Source: Chemicea Pharmaceuticals URL: 3
-
Title: N-Nitroso Ivacaftor Impurity 4 | CAS No: NA Source: Cleanchem Laboratories URL: 6
-
Title: Ivacaftor 杂质14 CAS#: 1233530-91-0 Source: ChemWhat URL: 4
-
Title: Ivacaftor Nitroso Impurity 1 Source: KM Pharma Solution Private Limited URL: 5
Sources
- 1. 2-äå-4-Êå¶¡»ù±½»ù ¼×»ù̼Ëáõ¥_CAS:1233530-91-0 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 2. WO2017177124A1 - Silicone atoms containing ivacaftor analogues - Google Patents [patents.google.com]
- 3. Ivacaftor Impurity 14 | CAS No- 1233530-91-0 | NA [chemicea.com]
- 4. Ivacaftor 杂质 14 CAS#: 1233530-91-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 5. kmpharma.in [kmpharma.in]
- 6. cleanchemlab.com [cleanchemlab.com]
